3-(4-(((2-Cyanoethyl)amino)methyl)piperidin-1-yl)propanenitrile
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Overview
Description
3-(4-(((2-Cyanoethyl)amino)methyl)piperidin-1-yl)propanenitrile is a complex organic compound featuring a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are widely recognized for their significant role in medicinal chemistry and drug discovery due to their diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(((2-Cyanoethyl)amino)methyl)piperidin-1-yl)propanenitrile typically involves multi-step organic reactions. One common method includes the reaction of piperidine with 2-cyanoethylamine under controlled conditions to form the desired compound. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
3-(4-(((2-Cyanoethyl)amino)methyl)piperidin-1-yl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
3-(4-(((2-Cyanoethyl)amino)methyl)piperidin-1-yl)propanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(4-(((2-Cyanoethyl)amino)methyl)piperidin-1-yl)propanenitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3-(4-(((2-Cyanoethyl)amino)methyl)-3,5,5-trimethylcyclohexyl)amino)propiononitrile: Similar structure but with a cyclohexyl ring.
2-Amino-4-(1-piperidine)pyridine derivatives: Similar piperidine-based structure with different functional groups.
Uniqueness
3-(4-(((2-Cyanoethyl)amino)methyl)piperidin-1-yl)propanenitrile is unique due to its specific combination of functional groups and the presence of a piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
3-(4-(((2-Cyanoethyl)amino)methyl)piperidin-1-yl)propanenitrile is a compound of interest due to its potential biological activities, particularly as a pharmacological agent. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies that highlight its efficacy and mechanisms of action.
Chemical Structure and Properties
The chemical formula for this compound is C12H18N4. The structural components include a piperidine ring, a cyanoethyl group, and a propanenitrile moiety, which are crucial for its biological activity.
Table 1: Structural Components
Component | Description |
---|---|
Piperidine Ring | A six-membered ring with nitrogen |
Cyanoethyl Group | A functional group containing a cyano group |
Propanenitrile Moiety | A nitrile-containing alkyl chain |
Research indicates that this compound exhibits significant activity as an inhibitor of glycogen synthase kinase 3 beta (GSK-3β), a key regulator in various cellular processes including metabolism and cell survival. The compound's interaction with GSK-3β is mediated through hydrogen bonding and hydrophobic interactions, enhancing its inhibitory potency.
Case Studies
- Inhibitory Potency : A study demonstrated that derivatives of the compound showed IC50 values in the nanomolar range against GSK-3β. For example, a related compound exhibited an IC50 of 480 nM, indicating substantial inhibitory activity .
- Metabolic Stability : The introduction of the cyanoethyl group was found to significantly improve metabolic stability compared to other substituents. This stability is crucial for maintaining effective concentrations of the drug in vivo .
- Cytotoxicity Assessment : Preliminary studies suggest that while the compound effectively inhibits GSK-3β, it also exhibits minimal cytotoxicity in various cell lines, making it a promising candidate for further development .
Table 2: Biological Activity Summary
Study Reference | Activity Type | Observed Effect | IC50 Value (nM) |
---|---|---|---|
GSK-3β Inhibition | Significant inhibition | 480 | |
Metabolic Stability | Enhanced stability | N/A | |
Cytotoxicity | Minimal cytotoxicity | N/A |
Structure-Activity Relationships (SAR)
The biological activity of this compound can be optimized by modifying its structural components. Key findings from SAR studies include:
Properties
IUPAC Name |
3-[[1-(2-cyanoethyl)piperidin-4-yl]methylamino]propanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4/c13-5-1-7-15-11-12-3-9-16(10-4-12)8-2-6-14/h12,15H,1-4,7-11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCMBBBSCSNFMDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNCCC#N)CCC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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